molecular formula C8H8Cl2O2 B1611074 3,5-Dichloro-4-ethoxyphenol CAS No. 89748-18-5

3,5-Dichloro-4-ethoxyphenol

Cat. No.: B1611074
CAS No.: 89748-18-5
M. Wt: 207.05 g/mol
InChI Key: DHVFDHKZVRGESE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxyphenol (CAS: 89748-18-5) is a chlorinated phenolic compound characterized by two chlorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a hydroxyl group at the para position relative to the ethoxy substituent. It is listed with 98% purity in commercial catalogs (e.g., Combi-Blocks, YF-6962) . The compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethoxy group, and reactivity influenced by the electron-withdrawing chlorine substituents.

Properties

IUPAC Name

3,5-dichloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFDHKZVRGESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519044
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89748-18-5
Record name 3,5-Dichloro-4-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89748-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large reactors, precise temperature control, and continuous monitoring of the reaction progress. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxyphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial effect is attributed to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt microbial cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs of 3,5-Dichloro-4-ethoxyphenol, emphasizing differences in substituent positions and functional groups:

Compound Name Substituents Key Properties/Applications Source
This compound 3-Cl, 5-Cl, 4-OCH₂CH₃, 1-OH 98% purity; limited commercial availability Combi-Blocks
2,3-Dichloro-4-ethoxyphenol (YF-7196) 2-Cl, 3-Cl, 4-OCH₂CH₃, 1-OH 95% purity; positional isomer with altered reactivity Combi-Blocks
2,4-Dichloro-3-ethyl-6-aminophenol HCl (QE-1743) 2-Cl, 4-Cl, 3-C₂H₅, 6-NH₂·HCl Hydrochloride salt; amino group enhances solubility Combi-Blocks
5-(3,5-Dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazole Isoxazole core with CF₃, Cl, F substituents Heterocyclic structure; potential agrochemical applications Patent
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 3,5-(4-OCH₃-C₆H₄), 2-C₆H₅, 1-OH High melting point (173.5–175.8°C); bulky substituents Synthesis study

Physicochemical and Reactivity Differences

  • 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) demonstrates significantly higher thermal stability (melting point >170°C) due to extended aromaticity and bulky substituents .
  • Functional Group Impact: The amino group in QE-1743 improves aqueous solubility, making it suitable for pharmaceutical formulations, whereas the ethoxy group in this compound enhances lipid solubility . The trifluoromethyl and fluoro substituents in the isoxazole derivative (Patent compound) contribute to strong electron-withdrawing effects, likely enhancing bioactivity in pesticidal applications .

Research Findings and Key Observations

Commercial Viability: The higher purity (98%) of this compound compared to analogs like YF-7196 (95%) suggests refined synthesis protocols, though its discontinued status implies market limitations .

Biological Relevance: Chlorinated phenols are often bioactive, but the ethoxy group in this compound may reduce toxicity compared to amino- or nitro-substituted analogs (e.g., QE-1743, SS-8304) .

Structural Complexity: Compounds like 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) demonstrate how bulkier substituents can drastically alter physical properties, offering routes to tailored materials .

Biological Activity

3,5-Dichloro-4-ethoxyphenol is an organic compound with the molecular formula C8H8Cl2O2C_8H_8Cl_2O_2. It features two chlorine atoms located at the 3rd and 5th positions and an ethoxy group at the 4th position of the phenolic ring. This compound is notable for its antimicrobial properties and is utilized in various chemical and industrial applications, including as an intermediate in the synthesis of more complex organic molecules.

  • Molecular Weight : 207.06 g/mol
  • Boiling Point : 250 °C
  • Solubility : Soluble in organic solvents like ethanol, slightly soluble in water.

The antimicrobial activity of this compound primarily arises from its ability to disrupt microbial cell membranes. The presence of chlorine atoms enhances its penetration into microbial cells, leading to cell membrane integrity loss and subsequent cell death. This mechanism is critical for its application in disinfectants and antimicrobial formulations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL
Candida albicans 16 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated that this compound demonstrated a broad spectrum of activity against common pathogens, suggesting its potential use in clinical settings as an alternative to traditional antibiotics .
  • Toxicological Assessment :
    An assessment conducted by the Environmental Protection Agency (EPA) highlighted the toxicological profile of chlorinated phenols. While this compound showed promising antimicrobial properties, it also raised concerns regarding its potential toxicity to aquatic organisms at high concentrations . This necessitates careful consideration when formulating products containing this compound.

Research Findings

Recent research has focused on the synthesis and modification of chlorinated phenols to enhance their biological activity. The incorporation of various functional groups has been shown to improve their efficacy against resistant strains of bacteria. For instance, modifications to the ethoxy group have been explored to increase solubility and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other chlorinated phenolic compounds.

Table 2: Comparison of Chlorinated Phenolic Compounds

CompoundStructureAntimicrobial Activity (MIC)Unique Features
This compound Structure32 µg/mL (S. aureus)Ethoxy group enhances solubility
2,4-Dichlorophenol Structure64 µg/mL (E. coli)Lacks ethoxy group
4-Chloro-3,5-dimethylphenol Structure128 µg/mL (C. albicans)Methyl groups instead of ethoxy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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